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Compound of Interest

Compound Name:
(1R,2R)-cyclopropane-1,2-

dicarboxylic acid

Cat. No.: B1204501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-
cyclopropane-1,2-dicarboxylic acid. The information presented herein is intended to support

research and development activities by offering detailed spectroscopic data and the

experimental protocols for their acquisition. While direct quantitative spectral data for the

specific (1R,2R) enantiomer is limited in publicly available literature, this guide summarizes the

known data for closely related isomers, which can serve as a valuable reference.

Data Presentation
The following tables summarize the available spectroscopic data for cyclopropane-1,2-

dicarboxylic acid and its isomers. It is important to note that spectral data can be influenced by

the specific experimental conditions, including the solvent and the instrument used.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1204501?utm_src=pdf-interest
https://www.benchchem.com/product/b1204501?utm_src=pdf-body
https://www.benchchem.com/product/b1204501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound/
Isomer

Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

cis-1,2-

Cyclopropane

dicarboxylic

acid[1]

Data not

specified
Not specified Not specified Not specified Not specified

Cyclopropane

carboxylic

acid[2]

CDCl₃

12.1, 2.77,

1.91, 1.84,

1.72, 1.60

Not specified Not specified
-COOH, -

CH-, -CH₂-

Table 2: ¹³C NMR Spectroscopic Data

Compound/Isomer Solvent
Chemical Shift (δ)
ppm

Assignment

cis-1,2-Cyclopropane

dicarboxylic acid[3]
Data not specified Not specified Not specified

Cyclopropanecarboxyl

ic acid[4]
CDCl₃ Not specified Not specified

Table 3: IR Spectroscopic Data

Compound/Isomer Technique
Wavenumber
(cm⁻¹)

Assignment

(1S,2S)-cyclopropane-

1,2-dicarboxylic

acid[5]

KBr Wafer Not specified Not specified

cis-1,2-

Cyclopropanedicarbox

ylic acid[6]

KBr Wafer Not specified Not specified

Cyclopropanecarboxyl

ic acid[7]
Solution (CCl₄/CS₂) Not specified Not specified
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Table 4: Mass Spectrometry Data

Compound/Isomer Ionization Method m/z Assignment

(1S,2S)-cyclopropane-

1,2-dicarboxylic

acid[5]

GC-MS

84 (Top Peak), 85

(2nd Highest), 39 (3rd

Highest)

Not specified

cis-1,2-

Cyclopropanedicarbox

ylic acid[6]

GC-MS Not specified Not specified

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of (1R,2R)-cyclopropane-1,2-
dicarboxylic acid.

Methodology:

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard NMR tube. The concentration is

typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

A standard one-pulse sequence is typically used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).
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The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the

protons of interest to ensure accurate integration.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and

enhance sensitivity.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-

200 ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in (1R,2R)-cyclopropane-1,2-dicarboxylic
acid.

Methodology (KBr Pellet Method):

Sample Preparation:

Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

The mixture is thoroughly ground to a fine powder to ensure homogeneity and reduce

particle size, which minimizes scattering of the infrared radiation.

Pellet Formation:

The powdered mixture is transferred to a pellet-forming die.
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The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form

a thin, transparent or translucent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.

The sample pellet is then placed in the sample holder of the FTIR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of (1R,2R)-
cyclopropane-1,2-dicarboxylic acid.

Methodology:

Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often

necessary. A common method is esterification (e.g., with diazomethane or by heating with an

alcohol in the presence of an acid catalyst) to convert the carboxylic acid groups into more

volatile esters.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the

analysis.

Gas Chromatography:

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-

polarity phase) is used for separation.

Injection: A small volume (e.g., 1 µL) of the derivatized sample solution is injected into the

heated inlet of the gas chromatograph.

Temperature Program: A temperature gradient is applied to the oven to elute the

compounds based on their boiling points.
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Mass Spectrometry:

Ionization: Electron ionization (EI) is a common method for generating ions.

Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the

interaction of (1R,2R)-cyclopropane-1,2-dicarboxylic acid with the enzyme O-acetylserine

sulfhydrylase (OASS), a potential drug target.
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Compound Synthesis & Preparation

Enzyme Preparation

Biophysical Interaction Assay

Synthesis of (1R,2R)-cyclopropane-
1,2-dicarboxylic acid

Purification (e.g., Crystallization, Chromatography)

Spectroscopic Characterization
(NMR, IR, MS)

Preparation of Stock Solution

Binding Assay (e.g., ITC, SPR, Fluorescence) Enzyme Inhibition Assay

OASS Expression & Purification

Enzyme Characterization
(Purity, Concentration)

Preparation of Enzyme Stock

Data Analysis (Kd, Ki, IC50)

Click to download full resolution via product page

Workflow for studying compound-enzyme interaction.

This guide serves as a foundational resource for researchers working with (1R,2R)-
cyclopropane-1,2-dicarboxylic acid. While comprehensive spectral data for this specific
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enantiomer remains to be fully elucidated in public domains, the provided information on

related compounds and detailed experimental protocols offers a strong starting point for further

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. researchgate.net [researchgate.net]

3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect
Transparency - Kintek Press [kinteksolution.com]

4. researchgate.net [researchgate.net]

5. pelletpressdiesets.com [pelletpressdiesets.com]

6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek
Solution [kindle-tech.com]

7. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of (1R,2R)-cyclopropane-1,2-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204501#spectroscopic-data-for-1r-2r-cyclopropane-
1-2-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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